molecular formula C12H16N2O3 B11874181 3-(3-Phenethylureido)propanoic acid

3-(3-Phenethylureido)propanoic acid

Cat. No.: B11874181
M. Wt: 236.27 g/mol
InChI Key: ZPLGWOLUOWDBMQ-UHFFFAOYSA-N
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Description

3-(3-Phenethylureido)propanoic acid is an organic compound with the molecular formula C12H16N2O3 It is a derivative of propanoic acid, featuring a phenethylureido group attached to the third carbon of the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenethylureido)propanoic acid typically involves the reaction of phenethylamine with isocyanate to form the phenethylureido intermediate. This intermediate is then reacted with a propanoic acid derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, while also optimizing reaction times and reducing waste.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenethylureido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenethylureido group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3-Phenethylureido)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Phenethylureido)propanoic acid involves its interaction with specific molecular targets and pathways. The phenethylureido group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropanoic acid: A structurally similar compound with a phenyl group instead of a phenethylureido group.

    Phenylpropanoic acid: Another related compound with a simpler structure.

Uniqueness

3-(3-Phenethylureido)propanoic acid is unique due to the presence of the phenethylureido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from other similar compounds.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

3-(2-phenylethylcarbamoylamino)propanoic acid

InChI

InChI=1S/C12H16N2O3/c15-11(16)7-9-14-12(17)13-8-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,16)(H2,13,14,17)

InChI Key

ZPLGWOLUOWDBMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCCC(=O)O

Origin of Product

United States

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